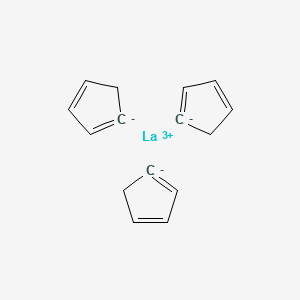
cyclopenta-1,3-diene;lanthanum(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;lanthanum(3+) is a coordination compound that combines the organic molecule cyclopenta-1,3-diene with the lanthanum ion (La^3+). Cyclopenta-1,3-diene is a cyclic diene with the formula C5H6, known for its reactivity in Diels-Alder reactions and its role as a ligand in organometallic chemistry. Lanthanum is a rare earth metal with significant applications in various fields, including electronics, optics, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;lanthanum(3+) typically involves the reaction of cyclopenta-1,3-diene with a lanthanum salt, such as lanthanum chloride (LaCl3) or lanthanum nitrate (La(NO3)3). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the lanthanum salt. The cyclopenta-1,3-diene acts as a ligand, coordinating to the lanthanum ion to form the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;lanthanum(3+) may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of automated reactors and purification systems would ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;lanthanum(3+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides and other oxidation products.
Reduction: Reduction reactions can convert the lanthanum ion to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines, amines, or other dienes.
Major Products Formed
Oxidation: Lanthanum oxides and various organic oxidation products.
Reduction: Reduced lanthanum species and hydrogenated organic products.
Substitution: New lanthanum complexes with different ligands.
科学的研究の応用
Cyclopenta-1,3-diene;lanthanum(3+) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and other cycloaddition reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, although this is still in the experimental stage.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
作用機序
The mechanism by which cyclopenta-1,3-diene;lanthanum(3+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligand to the lanthanum ion. This coordination stabilizes the lanthanum ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging. In catalysis, the compound may facilitate the formation of reactive intermediates, while in imaging, it may enhance contrast by interacting with biological tissues.
類似化合物との比較
Cyclopenta-1,3-diene;lanthanum(3+) can be compared with other similar compounds, such as:
Cyclopentadienyl complexes: These include compounds like ferrocene (cyclopentadienyl iron) and other metallocenes, which also feature cyclopentadienyl ligands coordinated to metal ions.
Lanthanum complexes: Other lanthanum complexes with different ligands, such as lanthanum acetylacetonate or lanthanum triflate, can be compared in terms of stability, reactivity, and applications.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;lanthanum(3+) lies in its combination of the reactive cyclopenta-1,3-diene ligand with the versatile lanthanum ion. This combination provides a unique set of properties that can be exploited in various chemical and industrial processes.
Conclusion
Cyclopenta-1,3-diene;lanthanum(3+) is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of a reactive organic ligand and a versatile metal ion makes it a valuable tool in scientific research and industrial processes. Further exploration of its properties and applications is likely to yield new insights and innovations.
特性
分子式 |
C15H15La |
|---|---|
分子量 |
334.18 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChIキー |
WMTALVRZNMWNTJ-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


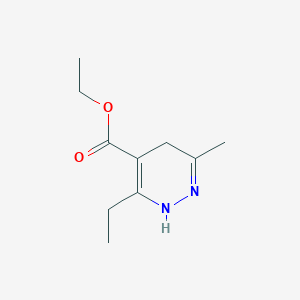
![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)



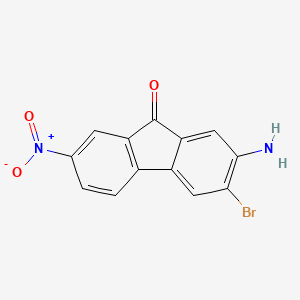
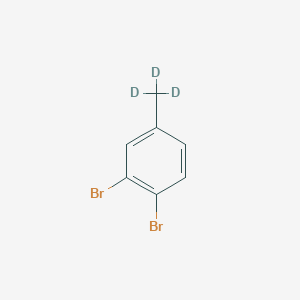

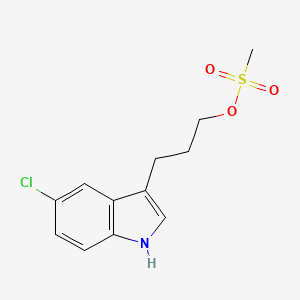
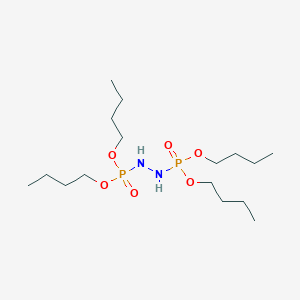
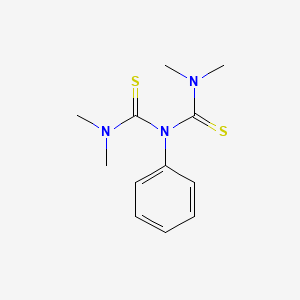

![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
